molecular formula C7H4FN3O B13662156 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde

Cat. No.: B13662156
M. Wt: 165.12 g/mol
InChI Key: IHHBZHNDKGDNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde is a chemical compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 6-position of the benzo[d][1,2,3]triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde typically involves the following steps:

    Formation of the benzo[d][1,2,3]triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formylation: The aldehyde group can be introduced using formylation reagents like Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid.

    Reduction: 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-benzo[d][1,2,3]triazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    1H-benzo[d][1,2,3]triazole-6-carbaldehyde: Lacks the fluorine atom, which may affect its biological activity and chemical properties.

Uniqueness

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H4FN3O

Molecular Weight

165.12 g/mol

IUPAC Name

6-fluoro-2H-benzotriazole-5-carbaldehyde

InChI

InChI=1S/C7H4FN3O/c8-5-2-7-6(9-11-10-7)1-4(5)3-12/h1-3H,(H,9,10,11)

InChI Key

IHHBZHNDKGDNDP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NNN=C21)F)C=O

Origin of Product

United States

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